molecular formula C16H21NO5 B613282 (2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid CAS No. 209127-97-9

(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid

Cat. No. B613282
M. Wt: 307.35
InChI Key: REOCNKZXONOGGX-ABLWVSNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid, also known as (2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoate, is an organic acid with a wide range of applications in the scientific and medical fields. This acid is a key component in the synthesis of a wide variety of compounds and is used in the development of pharmaceuticals, cosmetics, and other products. Additionally, it is used as a reagent in various laboratory experiments, and its mechanism of action has been studied extensively.

Scientific Research Applications

  • Antifungal Applications : A study utilized a model chemistry for the molecular properties and structures calculation of new antifungal tripeptides, including derivatives of this compound. The research focused on the prediction of pKa values and bioactivity scores for these peptides, which is beneficial in drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

  • Biological Activity : The compound was formed during a reaction between acrylamide and the amino acid isoleucine, leading to studies on its biological activity. This was highlighted through the determination of its crystal structure, which aids in understanding its biological functions (Nehls, Hanebeck, Becker, & Emmerling, 2013).

  • Analytical Method Development : Research has been conducted to develop methods for analyzing derivatives of this compound in wines and alcoholic beverages. This involves selective isolation and derivatization techniques, contributing to the understanding of flavor compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

  • Protein Interaction Studies : The interaction of carboxamide derivatives of amino acids, including this compound, with Bovine serum albumin (BSA) has been studied using ultrasonic interferometer techniques. This research provides insights into the binding effects of these compounds at various pH levels, contributing to the understanding of protein-drug interactions (Thakare, Tekade, Pisudde, & Pande, 2018).

  • Thermodynamic Studies : Investigations into the thermodynamic properties of amino acids, including this compound, in aqueous solutions have been conducted. These studies provide valuable insights into the stabilization mechanism of proteins, which is fundamental to biochemistry and molecular biology (Pal & Chauhan, 2011).

  • Synthetic Applications : There has been research on the synthesis of diastereomers of this compound, exploring methodologies for the synthesis of non-coded amino acids. These studies are crucial for the development of novel pharmaceuticals and research compounds (Tarver, Terranova, & Joullié, 2004).

properties

IUPAC Name

(2S)-2-[(2-carboxy-3-phenylpropanoyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-10(2)8-13(16(21)22)17-14(18)12(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/t12?,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOCNKZXONOGGX-ABLWVSNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid

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